molecular formula C7H14ClNO3 B554617 Ethyl trans-4-hydroxy-L-prolinate hydrochloride CAS No. 33996-30-4

Ethyl trans-4-hydroxy-L-prolinate hydrochloride

Cat. No.: B554617
CAS No.: 33996-30-4
M. Wt: 195.64 g/mol
InChI Key: HHXSZDXMSRXWJV-IBTYICNHSA-N
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Description

Ethyl trans-4-hydroxy-L-prolinate hydrochloride (CAS 33996-30-4) is a protected derivative of the non-proteinogenic amino acid trans-4-hydroxy-L-proline. This compound serves as a valuable chiral building block and synthon in organic and medicinal chemistry, particularly for the synthesis of complex bioactive molecules . The ethyl ester group enhances the molecule's solubility in organic solvents and facilitates its incorporation into peptide chains, making it a crucial intermediate in the preparation of peptide analogs and peptidomimetics . Trans-4-hydroxy-L-proline itself is a key component in collagen and is widely utilized as a starting material for the synthesis of various pharmaceuticals, including glutamic acid analogs, kainoid analogs, and important pipecolic acid derivatives . Furthermore, hydroxyproline derivatives are investigated as precursors for novel antibacterial agents, such as analogs of the antibiotic lincomycin, highlighting their ongoing relevance in addressing antibiotic resistance . This white to off-white powdered compound is characterized by its high optical activity and must be stored under controlled conditions. This compound is provided For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSZDXMSRXWJV-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187598
Record name Ethyl trans-4-hydroxy-L-prolinate hydrochloride
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33996-30-4
Record name L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4R)-
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Record name Ethyl trans-4-hydroxy-L-prolinate hydrochloride
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Record name Ethyl trans-4-hydroxy-L-prolinate hydrochloride
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Record name Ethyl trans-4-hydroxy-L-prolinate hydrochloride
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Biological Activity

Ethyl trans-4-hydroxy-L-prolinate hydrochloride, a derivative of hydroxyproline, has gained attention due to its potential biological activities. This compound is structurally related to proline, an amino acid known for its role in protein synthesis and various metabolic processes. The biological activity of this compound can be categorized into several areas, including antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.

  • Chemical Formula : C7H14ClNO3
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 33996-30-4
  • IUPAC Name : ethyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate; hydrochloride

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that compounds with structural similarities to proline can scavenge free radicals, thereby reducing oxidative stress in cells.

CompoundIC50 (μg/mL)
This compound36.75
Ascorbic Acid (reference)9.87

The IC50 value represents the concentration required to inhibit 50% of the free radicals, indicating that while this compound has antioxidant properties, it is less potent than ascorbic acid .

2. Effects on Cellular Mechanisms

Research indicates that this compound can influence various cellular pathways:

  • Cell Proliferation : Some studies suggest that this compound may enhance cell proliferation in certain types of cells, potentially aiding in tissue repair and regeneration.
  • Apoptosis Regulation : It has been observed to modulate apoptotic pathways, which could have implications for cancer research and therapies aimed at controlling cell death in tumor cells.

3. Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Dermatological Uses : Due to its antioxidant properties, it may be beneficial in cosmetic formulations aimed at reducing skin aging.
  • Cardiovascular Health : Its ability to reduce oxidative stress suggests potential applications in cardiovascular health, where oxidative damage plays a significant role in disease progression .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antioxidant Properties : A comprehensive study investigated the antioxidant capacity of various hydroxyproline derivatives, including this compound. The results indicated a notable ability to reduce reactive oxygen species (ROS) levels in vitro.
  • Cellular Impact Study : Another research focused on the effects of this compound on human dermal fibroblasts, demonstrating enhanced cell viability and proliferation rates when treated with this compound compared to control groups .
  • Therapeutic Potential Analysis : A review article highlighted the potential use of hydroxyproline derivatives in treating conditions associated with oxidative stress, emphasizing the need for further clinical studies to establish efficacy and safety profiles .

Scientific Research Applications

Pharmaceutical Applications

Ethyl trans-4-hydroxy-L-prolinate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the development of drugs that target multiple biological pathways. Notably, hydroxyprolines are integral to the biosynthesis of several therapeutics:

  • Antibiotics : Hydroxyproline derivatives contribute to the synthesis of antibiotics such as etamycin.
  • Anti-inflammatory Agents : Compounds derived from hydroxyproline have shown potential in developing anti-inflammatory medications like oxaceprol.
  • Chemotherapeutic Agents : Hydroxyprolines play a role in the biosynthesis of actinomycin, a chemotherapeutic agent used in cancer treatment.

The ability to synthesize this compound efficiently can enhance the production of these vital compounds, making it a valuable asset in medicinal chemistry.

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme mechanisms and metabolic pathways. It acts as a substrate for specific enzymes involved in hydroxylation reactions:

  • Enzyme Studies : The compound is used to investigate the catalytic mechanisms of prolyl hydroxylases, which are essential for collagen synthesis and stability.
  • Metabolic Engineering : Researchers have engineered microbial strains to enhance the production of hydroxyprolines through metabolic pathways. For instance, genetically modified Escherichia coli has been developed to produce higher yields of trans-4-hydroxy-L-proline by optimizing carbon flux and reducing feedback inhibition .

Food Technology

This compound is also explored as a food additive due to its properties that can enhance food texture and stability. Its applications include:

  • Food Preservation : Hydroxyproline derivatives can improve the shelf life of food products by stabilizing proteins.
  • Nutritional Supplements : As an amino acid derivative, it may be included in dietary supplements aimed at promoting joint health and overall well-being.

Several studies highlight the efficacy of this compound in various applications:

  • A study demonstrated enhanced production of trans-4-hydroxy-L-proline using engineered Escherichia coli, achieving a yield of 54.8 g/L within 60 hours through optimized metabolic pathways .
  • Another investigation focused on the enzymatic hydroxylation processes involving ethyl trans-4-hydroxy-L-prolinate hydrochloride, revealing insights into its catalytic specificity and pote

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl L-prolinate Hydrochloride

Ethyl L-prolinate hydrochloride (CAS: 33305-75-8) shares the same molecular formula (C₇H₁₃NO₂·HCl) and weight (179.64 g/mol) as Ethyl trans-4-hydroxy-L-prolinate hydrochloride but lacks the 4-hydroxyl group . This structural difference significantly impacts properties:

  • Solubility : The hydroxyl group in Ethyl trans-4-hydroxy-L-prolinate increases hydrophilicity, improving aqueous solubility compared to Ethyl L-prolinate.
  • Reactivity : The hydroxyl group can participate in hydrogen bonding or steric hindrance, affecting coupling efficiency in peptide synthesis.
  • Applications : Ethyl L-prolinate is primarily used in simple esterifications, while the hydroxylated variant is preferred for synthesizing conformationally constrained peptides .

Glycine Ethyl Ester Hydrochloride

Glycine ethyl ester hydrochloride () is a linear amino acid ester with a molecular formula of C₄H₁₀ClNO₂. Unlike Ethyl trans-4-hydroxy-L-prolinate, it lacks cyclic rigidity and stereochemical complexity, making it less suitable for advanced peptide engineering. However, both compounds utilize carbodiimide-based coupling agents (e.g., EDC) for amide bond formation .

H-Series Protein Kinase Inhibitors (e.g., H-7, H-8, H-89 Hydrochlorides)

The H-series inhibitors () are isoquinoline sulfonamide derivatives (e.g., H-7: C₁₅H₂₀Cl₂N₄O₂S) with molecular weights >400 g/mol. While they share the hydrochloride salt form with Ethyl trans-4-hydroxy-L-prolinate, their bulky aromatic structures and sulfonamide groups confer kinase inhibitory activity, unlike the proline derivative’s role in peptide synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Applications
Ethyl trans-4-hydroxy-L-prolinate HCl C₇H₁₃NO₂·HCl 179.645 Hydroxyl, ester, cyclic amine >95% HPLC Peptide synthesis, chiral intermediates
Ethyl L-prolinate HCl C₇H₁₃NO₂·HCl 179.64 Ester, cyclic amine 98% Simple esterifications
Glycine ethyl ester HCl C₄H₁₀ClNO₂ 139.58 Ester, primary amine N/A Amide coupling
H-7 Hydrochloride C₁₅H₂₀Cl₂N₄O₂S 415.31 Isoquinoline, sulfonamide >95% Protein kinase inhibition

Research Findings

  • Stereochemical Purity : this compound’s stereochemical integrity (>95% cis/trans purity) is critical for its role in asymmetric synthesis, as confirmed by HPLC and NMR analyses .
  • Salt Form Advantages : Hydrochloride salts enhance solubility in polar solvents, facilitating use in aqueous reaction conditions .
  • Comparative Reactivity : The hydroxyl group in Ethyl trans-4-hydroxy-L-prolinate may require protection during reactions involving strong bases (e.g., NaH/DMSO systems, as in ), whereas Ethyl L-prolinate is less prone to side reactions .

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